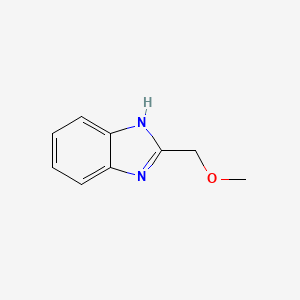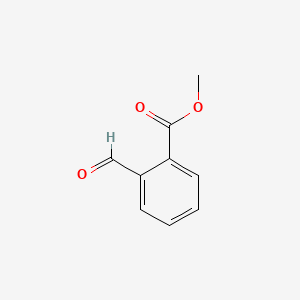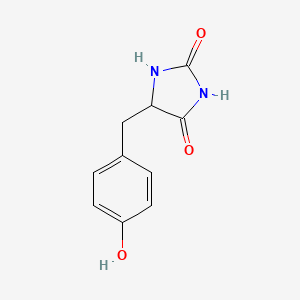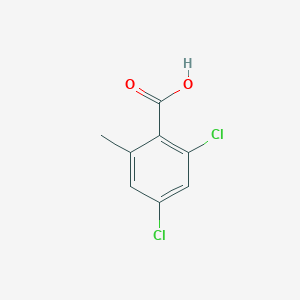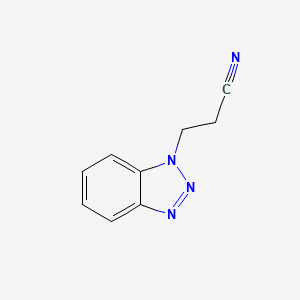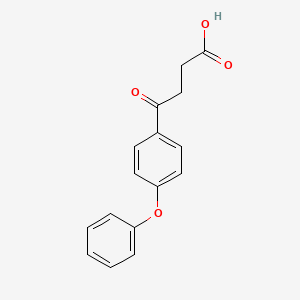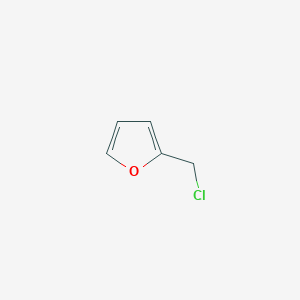
2-(氯甲基)呋喃
描述
2-(Chloromethyl)furan (CMF) is a heterocyclic organic compound with a molecular formula of C4H5ClO. CMF is a colorless liquid at room temperature and is soluble in most organic solvents. It is a versatile intermediate in organic synthesis, as well as a key building block for numerous pharmaceuticals, agrochemicals, and other chemicals. CMF has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and other fields.
科学研究应用
合成2-呋喃基酮:2-(氯甲基)呋喃已被用作合成2-呋喃基酮的亲电试剂。该过程涉及将其与三烷基炔基硼酸锂反应,然后在碱性条件下氧化为H2O2。这种方法为制备2-呋喃基酮提供了一种新途径(李南生, 邓敏智, & 何文凯, 2010)。
与锂三烷基炔基硼酸盐的反应:2-(氯甲基)呋喃与锂三烷基炔基硼酸盐的反应已被研究,以确定主要反应产物的构型。该反应显示出高立体选择性,对于制备呋喃衍生物(L. Nan, 1991)很有用。
酸氯化物衍生物的生产:可以从生物质衍生的5-(氯甲基)呋喃醛(CMF)生产5-(氯甲基)呋喃-2-羧酸的酸氯化物衍生物。这些衍生物是生物燃料和聚合物生产中有用的中间体(S. Dutta, Linglin Wu, & M. Mascal, 2015)。
电化学合成生物质衍生分子:2-(氯甲基)呋喃衍生物经电化学还原产生烯醇负离子,然后可以转化为有价值的生物化学品。这扩展了CMF作为生物基平台分子的衍生物范围(Huitao Ling et al., 2022)。
相转移催化中的烷氧基化:2-(二氯甲基)呋喃在相转移催化剂存在下与KOH和醇反应,形成二氢呋喃和二烷氧基甲基呋喃。这个过程展示了2-(氯甲基)呋喃在有机合成中的多功能性(K. N. Shavrin et al., 1991)。
金催化合成酚:探讨了金催化合成酚中不同取代基(包括氯甲基基团)对呋喃环的影响。这项研究提供了关于各种功能基团在催化反应中的影响的见解(A. Hashmi et al., 2006)。
作用机制
Target of Action
It is known to react with various compounds in chemical reactions
Mode of Action
2-(Chloromethyl)furan acts as an electrophile, reacting with other compounds in chemical reactions . For example, it can react with lithium trialkylalkynylborates, followed by oxidation with H2O2 under basic conditions to afford 2-furfurylketones
Biochemical Pathways
It is known to be involved in the synthesis of various furanic compounds, which are important in the production of biofuels and polymers .
Result of Action
The result of 2-(Chloromethyl)furan’s action is the production of various furanic compounds, which have applications in the synthesis of new fuels and polymer precursors . .
Action Environment
The action of 2-(Chloromethyl)furan can be influenced by various environmental factors. For instance, the yield of reactions involving 2-(Chloromethyl)furan can be affected by the reaction conditions, such as temperature and pH . .
安全和危害
生化分析
Biochemical Properties
2-(Chloromethyl)furan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The interaction between 2-(Chloromethyl)furan and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function . Additionally, 2-(Chloromethyl)furan can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function .
Cellular Effects
The effects of 2-(Chloromethyl)furan on cells are diverse and can influence several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. 2-(Chloromethyl)furan can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways that result in changes in gene expression and cellular metabolism. Furthermore, 2-(Chloromethyl)furan has been shown to affect the expression of genes involved in detoxification and stress response .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)furan exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules. The chloromethyl group of 2-(Chloromethyl)furan can react with nucleophilic sites on proteins and DNA, leading to the formation of stable covalent bonds . This can result in the inhibition or activation of enzymes, depending on the specific site of interaction. Additionally, the formation of covalent adducts with DNA can lead to mutations and other genetic alterations . The compound’s ability to generate reactive intermediates through its interaction with cytochrome P450 enzymes also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)furan can change over time due to its stability and degradation. Studies have shown that 2-(Chloromethyl)furan is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of 2-(Chloromethyl)furan may have different biochemical properties and can influence cellular function in distinct ways. Long-term exposure to 2-(Chloromethyl)furan in in vitro and in vivo studies has been associated with persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)furan vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, 2-(Chloromethyl)furan can cause significant toxicity, including liver damage and systemic inflammation . Studies have identified a no-observed-adverse-effect level (NOAEL) for 2-(Chloromethyl)furan, which provides a threshold below which no significant adverse effects are observed . Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and potential carcinogenicity .
Metabolic Pathways
2-(Chloromethyl)furan is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions . These intermediates can be conjugated with glutathione, a key antioxidant, to form less toxic compounds that are excreted from the body . The metabolism of 2-(Chloromethyl)furan can also affect metabolic flux and alter the levels of various metabolites in the liver .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)furan within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Chloromethyl)furan can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2-(Chloromethyl)furan within tissues is also affected by its lipophilicity, which allows it to cross cell membranes and reach various organs .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)furan is determined by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also be found in the nucleus, where it may form covalent adducts with DNA . The subcellular localization of 2-(Chloromethyl)furan can influence its activity and function, as well as its potential to cause cellular damage .
属性
IUPAC Name |
2-(chloromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBJDIOIDQSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277135 | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-88-9 | |
| Record name | 2-(Chloromethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloromethylfuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-(Chloromethyl)furan in organic synthesis?
A1: 2-(Chloromethyl)furan is a versatile building block in organic synthesis, primarily due to its reactive chloromethyl group. This functionality allows it to participate in various nucleophilic substitution reactions, leading to a diverse range of furan derivatives.
- Palladium-catalyzed allylation: 2-(Chloromethyl)furan reacts with allyltributylstannane [] and allyl pinacolborate [] under palladium catalysis to yield allylated furan derivatives. This reaction proceeds regioselectively, primarily targeting the furan ring and leading to either dearomatized products or allylated heteroarenes depending on the reaction conditions and substituents.
- Reaction with lithium trialkylalkynylborates: Reacting 2-(Chloromethyl)furan with lithium trialkylalkynylborates followed by oxidation produces 2-furfurylketones in good yields [, ]. This reaction pathway provides a facile method for synthesizing this class of compounds.
Q2: Are there any stereochemical aspects associated with the reactions of 2-(Chloromethyl)furan?
A2: Yes, the reactions of 2-(Chloromethyl)furan can exhibit stereoselectivity. For instance, in its reaction with lithium trialkylalkynylborates, the major products are formed with E-configuration, as determined by 1H NMR NOE analysis []. The ratio of E and Z isomers is approximately 80:20, indicating a high degree of stereoselectivity.
Q3: Has 2-(Chloromethyl)furan been investigated for its biological activity?
A3: While 2-(Chloromethyl)furan itself hasn't been extensively studied for biological activity, a related compound, 5-(Chloromethyl)furfural, has shown mutagenic and cytotoxic properties in bacteria []. This derivative is significantly more potent than the corresponding sulfuric acid ester, 5-[(sulfooxy)methyl]furfural. The presence of the aldehyde group appears to be crucial for the observed activity, as 2-[(sulfooxy)methyl]- and 2-(Chloromethyl)furans lacking this functionality did not exhibit significant mutagenicity [].
Q4: Are there any known challenges associated with the reactivity of 2-(Chloromethyl)furan?
A4: Yes, 2-(Chloromethyl)furan can undergo unexpected reactions under certain conditions. For example, it has been reported to react abnormally with cyanide ions, deviating from the expected nucleophilic substitution pathway []. These abnormal reactions highlight the importance of carefully controlling reaction conditions when utilizing this compound.
Q5: What analytical techniques are commonly used to characterize the products obtained from reactions involving 2-(Chloromethyl)furan?
A5: Researchers frequently employ a combination of techniques to characterize the products derived from 2-(Chloromethyl)furan reactions, including:
- Gas Chromatography (GC): Used to analyze the product mixtures and determine the ratio of isomers formed [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool, particularly 1H NMR, provides detailed structural information about the products. Notably, the NOE technique has been utilized to determine the configuration of major reaction products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






